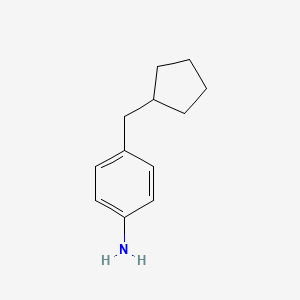

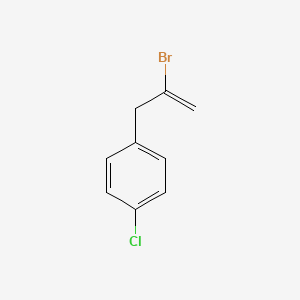

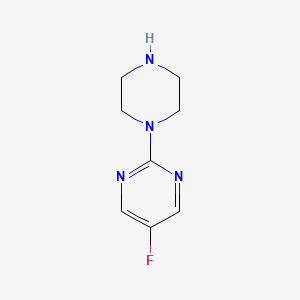

![molecular formula C15H10F2N2O B1336497 2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899360-67-9](/img/structure/B1336497.png)

2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

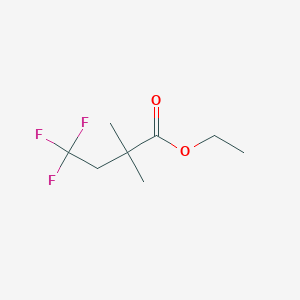

2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (DFPMP) is a heterocyclic aldehyde derived from the imidazo[1,2-a]pyridine family of compounds. It is an important intermediate in the synthesis of various biologically active compounds, such as antifungal agents and anti-inflammatory agents. DFPMP has been studied extensively in recent years due to its potential applications in medicinal chemistry, pharmacology, and drug design.

Applications De Recherche Scientifique

Water-Mediated Hydroamination

In the realm of organic synthesis, the compound 2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde has been utilized in various syntheses, reflecting its versatility. For instance, it has been involved in the aqueous synthesis of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst, as detailed in a study by Mohan, Rao, and Adimurthy (2013). This synthesis not only produced imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline in good yields under similar conditions but also led to the creation of imidazo[1,2-a]pyridine-3-carbaldehydes through a silver-catalyzed intramolecular aminooxygenation process (Mohan, Rao, & Adimurthy, 2013).

Fluorescent Molecular Rotors

Further expanding its application, this compound has also been instrumental in the synthesis of a library of fluorescent molecular rotors (FMRs). Jadhav and Sekar (2017) synthesized these FMRs by the condensation of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties, leading to the exploration of their viscosity sensing properties. The study revealed significant emission intensity enhancement in viscous environments, showcasing the compound's potential in the field of fluorescence-based sensing technologies (Jadhav & Sekar, 2017).

Biological Applications

Unnatural Hydrophobic Base Pairing

In the innovative domain of genetic alphabet expansion, the compound has been a part of studies focusing on unnatural hydrophobic base pairing. Mitsui et al. (2003) developed an unnatural hydrophobic base, pyrrole-2-carbaldehyde, as a specific pairing partner of 9-methylimidazo[(4,5)-b]pyridine, demonstrating its potential in enhancing the diversity of DNA's genetic coding (Mitsui et al., 2003).

Antimicrobial Activity

Additionally, the compound's derivatives have been investigated for their antimicrobial activity. A study by Joshi et al. (2012) synthesized heterosubstituted chalcones and oxopyrimidines by reacting 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with various aryl acetophenones. The newly synthesized compounds were screened for their antimicrobial properties, providing insights into potential therapeutic applications (Joshi et al., 2012).

Propriétés

IUPAC Name |

2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O/c1-9-4-5-19-13(8-20)15(18-14(19)6-9)10-2-3-11(16)12(17)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQHVMUEMRAVBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

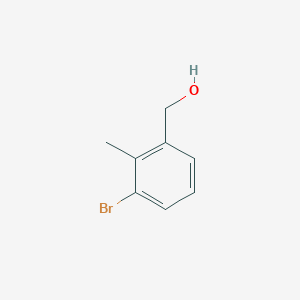

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1336423.png)